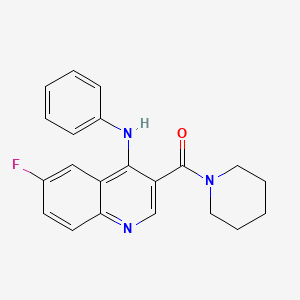

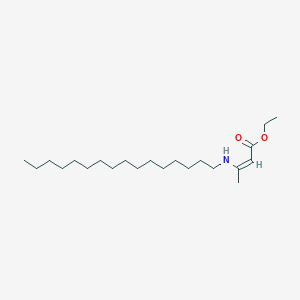

(Z)-ethyl 3-(hexadecylamino)but-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-ethyl 3-(hexadecylamino)but-2-enoate” is likely a compound with a long alkyl chain attached to an amino group, which is connected to a but-2-enoate group. The “Z” indicates the geometry of the double bond in the but-2-enoate group .

Synthesis Analysis

While specific synthesis methods for “(Z)-ethyl 3-(hexadecylamino)but-2-enoate” are not available, similar compounds such as “(Z)-methyl 3-(phenylamino)but-2-enoate” have been synthesized. For instance, treatment of inexpensive L- or DL-threonine methyl ester with acetic anhydride and either pyridine or anhydrous sodium acetate at reflux results in dehydration yielding the N,N-diacetamide of the title compound .Molecular Structure Analysis

The molecular structure of “(Z)-ethyl 3-(hexadecylamino)but-2-enoate” would likely consist of a long alkyl chain (hexadecyl) attached to an amino group, which is connected to a but-2-enoate group. The “Z” indicates that the highest priority groups on the but-2-enoate double bond are on the same side .Scientific Research Applications

- Cascade Annulation Strategies : Researchers have employed this compound as an intermediate in cascade [3+2] annulation reactions. For instance, an alkoxyfuranylallene intermediate, generated from Z-enoate propargylic alcohols via a Meyer–Schuster rearrangement, can be used as a versatile 1,2-bis-electrophile in the synthesis of complex naphtho- and benzofurans .

- Tertiary butyl esters find extensive applications in synthetic organic chemistry. Ethyl (2Z)-3-(hexadecylamino)but-2-enoate serves as a precursor for the direct introduction of the tert-butoxycarbonyl (Boc) protecting group into various organic compounds. This method is particularly useful in flow microreactor systems, enabling sustainable and efficient synthesis .

- Lipid Mimetics : The long alkyl chain in this compound makes it a valuable lipid mimic. Researchers explore its interactions with cell membranes, lipid bilayers, and lipid-binding proteins. Understanding these interactions aids drug design and delivery systems .

Organic Synthesis and Chemical Reactions

Building Block for Tertiary Butyl Esters

Biological and Medicinal Research

properties

IUPAC Name |

ethyl (Z)-3-(hexadecylamino)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43NO2/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-21(3)20-22(24)25-5-2/h20,23H,4-19H2,1-3H3/b21-20- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWFBYIMDOLWXAR-MRCUWXFGSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCNC(=CC(=O)OCC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCN/C(=C\C(=O)OCC)/C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 3-(hexadecylamino)but-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophen-2-yl(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2436281.png)

![Methyl 2-[6-(4-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2436282.png)

![(E)-4-(Dimethylamino)-N-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl]but-2-enamide](/img/structure/B2436283.png)

![N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2436286.png)

![N-(4-isopropylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2436292.png)

![N-(2-Ethoxyphenyl)-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2436296.png)